6-Amino-3,4-dihydroquinazolin-2(1H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This classification is relevant for understanding its chemical reactivity and biological interactions.
The synthesis of 6-Amino-3,4-dihydroquinazolin-2(1H)-one can be achieved through several methods:
Key parameters in these synthetic methods include temperature control (typically around reflux temperatures), reaction time (often several hours), and the choice of solvents (commonly polar aprotic solvents like dimethylformamide). The optimization of these parameters can significantly affect yield and purity.
The molecular structure of 6-Amino-3,4-dihydroquinazolin-2(1H)-one features:
The molecular formula for 6-Amino-3,4-dihydroquinazolin-2(1H)-one is C8H8N4O, with a molecular weight of approximately 164.18 g/mol. Its structural formula can be represented as follows:
6-Amino-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Amino-3,4-dihydroquinazolin-2(1H)-one primarily involves its interaction with specific molecular targets, often functioning as an enzyme inhibitor. By binding to the active site of enzymes, it can prevent substrate binding and inhibit catalytic activity. The precise molecular targets may vary depending on its biological applications, which include potential roles in cancer therapy and antimicrobial activity .
6-Amino-3,4-dihydroquinazolin-2(1H)-one has several notable applications:
Quinazolinone derivatives have evolved from botanical alkaloids to privileged scaffolds in modern drug design. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869, but significant medicinal interest emerged only in the mid-20th century with the sedative drug methaqualone (1951) [6]. Since then, over 40,000 biologically active quinazolinone derivatives have been documented, with more than 200 naturally occurring quinazolinone alkaloids identified from plant and microbial sources [6] [7]. The structural simplicity and synthetic versatility of the core scaffold facilitated rapid exploration, leading to FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and non-oncological agents like the antihypertensive prazosin [7] [9]. Recent drug discovery efforts (2010–2024) have focused on optimizing 3,4-dihydroquinazolin-2(1H)-ones for enhanced target binding and reduced metabolic liabilities, exemplified by tubulin polymerization inhibitors with sub-μM cytotoxicity [8].
Table 1: Milestones in Quinazolinone-Based Drug Development
Time Period | Key Developments | Representative Agents |
---|---|---|
1869–1950 | Initial synthesis and structural characterization | Griess's 2-cyano-3,4-dihydro-4-oxoquinazoline |
1951–1980 | First therapeutic agents; CNS sedatives and antihypertensives | Methaqualone, Prazosin |
1981–2010 | Kinase inhibitors for oncology | Gefitinib, Erlotinib |
2010–2024 | 3,4-Dihydroquinazolinones for tubulin inhibition and antiviral activity | Sub-μM tubulin inhibitors (e.g., 39, 64) [8] |
The 3,4-dihydroquinazolin-2(1H)-one core distinguishes itself through a partially saturated ring system that confers distinct conformational and electronic properties. Unlike fully aromatic quinazolinones, saturation at the 3,4-position enhances planarity and reduces metabolic oxidation, improving pharmacokinetic stability [8]. This scaffold’s bioactivity stems from:
Table 2: Functional Impact of 3,4-Dihydro Saturation vs. Aromatic Quinazolinones
Property | 3,4-Dihydroquinazolin-2(1H)-one | Quinazolin-4(3H)-one |
---|---|---|
Ring Geometry | Non-planar, puckered B-ring | Fully planar |
Metabolic Stability | Higher (resistance to CYP450 oxidation) | Lower |
Hydrogen Bonding | Stronger bidentate donor-acceptor capacity | Moderate |
Tubulin Inhibition | IC₅₀ = 0.01–0.5 μM (e.g., compound 39) [8] | IC₅₀ = 1–5 μM (e.g., compound 64) [8] |
Representative Targets | HCV NS5B polymerase, Tubulin, Kinases | EGFR, PDEs, GABA receptors |
The 6-amino substituent on 3,4-dihydroquinazolin-2(1H)-one dramatically influences electronic distribution, solubility, and target engagement. Key mechanistic roles include:
Table 3: Bioactivity of 6-Amino Derivatives vs. Other Substituents
Position | Substituent | Key Bioactivities | Potency Range |
---|---|---|---|
6 | -NH₂ | HCV NS5B inhibition, Tubulin polymerization inhibition, PAK4 kinase inhibition | EC₅₀/IC₅₀ = 0.01–1.38 μM |
6 | -OCH₃ | Antifungal, Moderate tubulin inhibition | IC₅₀ = 2–10 μM |
6 | -Cl | EGFR inhibition, Antibacterial | IC₅₀ = 0.5–5 μM |
7/8 | -OCH₃ | Antileishmanial, Weak tubulin inhibition | IC₅₀ > 10 μM |
The 6-amino group’s impact is further modulated by derivatization: Acylation reduces solubility but enhances blood-brain barrier penetration for CNS agents, while alkylation maintains basicity for kinase binding [6] [8]. Structure-activity relationship (SAR) studies confirm that 6-amino-3,4-dihydroquinazolin-2(1H)-ones consistently outperform 5- or 7-amino isomers in both potency and selectivity across viral and cancer targets [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1